molecular formula C14H18Cl2N2O2Si B12845313 6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one

6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one

Cat. No.: B12845313
M. Wt: 345.3 g/mol
InChI Key: RUCSBUZBBQTBFS-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by the presence of dichloro substituents at the 6th and 8th positions, a trimethylsilyl group, and an ethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions The starting materials often include 2,7-naphthyridine derivatives, which undergo chlorination to introduce the dichloro groups

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine compounds with various functional groups.

Scientific Research Applications

6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
  • 4-Hydroxy-6,8-dichloroquinoline

Uniqueness

6,8-Dichloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2,7-naphthyridin-1(2H)-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers different possibilities for chemical modifications and applications in research and industry.

Properties

Molecular Formula

C14H18Cl2N2O2Si

Molecular Weight

345.3 g/mol

IUPAC Name

6,8-dichloro-2-(2-trimethylsilylethoxymethyl)-2,7-naphthyridin-1-one

InChI

InChI=1S/C14H18Cl2N2O2Si/c1-21(2,3)7-6-20-9-18-5-4-10-8-11(15)17-13(16)12(10)14(18)19/h4-5,8H,6-7,9H2,1-3H3

InChI Key

RUCSBUZBBQTBFS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=CC(=NC(=C2C1=O)Cl)Cl

Origin of Product

United States

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